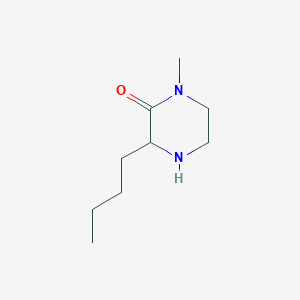

3-Butyl-1-methylpiperazin-2-one

Vue d'ensemble

Description

“3-Butyl-1-methylpiperazin-2-one” is an organic compound with the linear formula C9H18N2O . It belongs to the class of piperazine derivatives.

Synthesis Analysis

The synthesis of piperazine derivatives, such as “3-Butyl-1-methylpiperazin-2-one”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “3-Butyl-1-methylpiperazin-2-one” is represented by the SMILES string CCCCC1NCCN(C)C1=O . The InChI code for the compound is 1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 .

Physical And Chemical Properties Analysis

“3-Butyl-1-methylpiperazin-2-one” is a solid compound . Its molecular weight is 170.25 g/mol .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Butyl-1-methylpiperazin-2-one: is a piperazine derivative, a class of compounds that frequently appears in pharmaceutical drugs due to their versatility and beneficial properties . The compound can serve as a precursor in the synthesis of drugs that target a wide range of conditions. Its structural flexibility allows it to be incorporated into molecules that act as kinase inhibitors or receptor modulators, which are crucial in the treatment of cancers and neurological disorders .

Chemical Synthesis

The compound plays a significant role in synthetic chemistry as an intermediate. Its reactivity can be harnessed for the formation of complex molecules through reactions such as Buchwald–Hartwig amination or aromatic nucleophilic substitution. These methodologies are fundamental in constructing compounds with precise architectural designs for various chemical industries .

Bioactive Molecule Development

The piperazine moiety is known for its presence in bioactive molecules. This compound could be employed in the design of molecules that interact with biological targets, such as enzymes or receptors, to modulate their activity. This is particularly relevant in the discovery of new therapeutic agents .

Mécanisme D'action

Mode of Action

- The compound binds to specific penicillin-binding proteins (PBPs) located inside bacterial cell walls. This interaction inhibits the final stage of bacterial cell wall synthesis. By disrupting cell wall formation, 3-butyl-1-methylpiperazin-2-one leads to cell lysis. Autolytic enzymes, including autolysins, may play a role in this process .

Keep in mind that additional research is essential to fully elucidate the mechanism of action and other aspects of 3-butyl-1-methylpiperazin-2-one. If you have any further questions or need additional information, feel free to ask! 😊🔬 .

Propriétés

IUPAC Name |

3-butyl-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-3-4-5-8-9(12)11(2)7-6-10-8/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWAGOYADKISGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

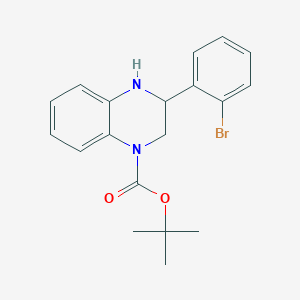

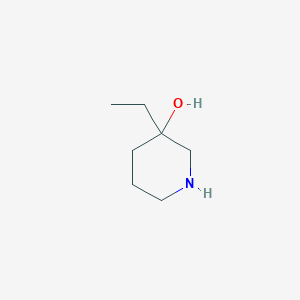

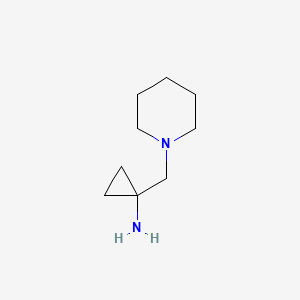

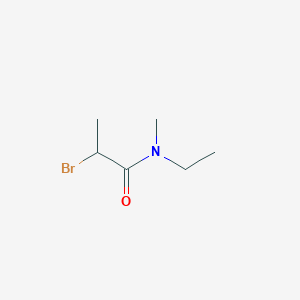

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.